molecular formula C26H22O7 B3012968 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate CAS No. 618390-31-1

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate

Cat. No.: B3012968
CAS No.: 618390-31-1
M. Wt: 446.455
InChI Key: FNTXYAPJQMVTOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is an organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-methyl-4H-chromen-4-one in the presence of a base, followed by esterification with 3,4-dimethoxybenzoic acid. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as cyclooxygenase or lipoxygenase, thereby reducing the production of pro-inflammatory mediators. Additionally, its antioxidant properties may involve scavenging of free radicals and protection of cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate
  • 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
  • 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate

Uniqueness

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is unique due to the presence of both methoxy and dimethoxy groups, which enhance its chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various research fields .

Biological Activity

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. It is characterized by a chromone core that is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C22H22O5C_{22}H_{22}O_5 with a molecular weight of 366.41 g/mol. The compound features:

  • A chromone core
  • Two methoxy groups
  • A benzoate moiety

This structure contributes to its biological activity by enabling interactions with various biological targets.

Anticancer Properties

Research indicates that compounds with chromone structures exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and K562 (leukemia) cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways related to cell survival and death.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF715.2Apoptosis induction, cell cycle arrest
K56212.8Inhibition of proliferation, apoptosis

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in preclinical models. It appears to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is likely mediated through the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.

Case Study: Inhibition of Inflammatory Markers
In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in IL-6 levels by approximately 60% compared to untreated controls.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it effectively scavenges free radicals, thereby protecting cells from oxidative stress.

Table 2: Antioxidant Activity Assay Results

Assay TypeIC50 (µM)
DPPH25.5
ABTS30.1

The biological activity of this compound is largely attributed to its ability to interact with multiple biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • DNA Interaction : It can bind to DNA, leading to alterations in gene expression associated with cancer progression.
  • Signal Transduction Modulation : By affecting key signaling pathways such as PI3K/Akt and MAPK, it influences cell survival and proliferation.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O7/c1-15-24(16-5-8-18(29-2)9-6-16)25(27)20-11-10-19(14-22(20)32-15)33-26(28)17-7-12-21(30-3)23(13-17)31-4/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTXYAPJQMVTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.